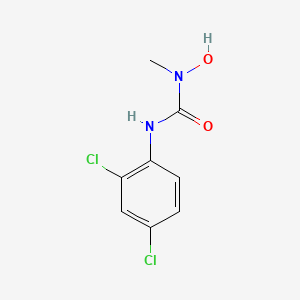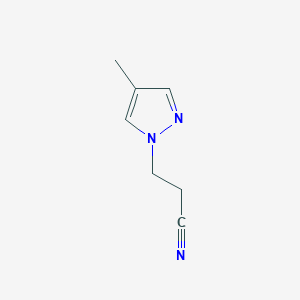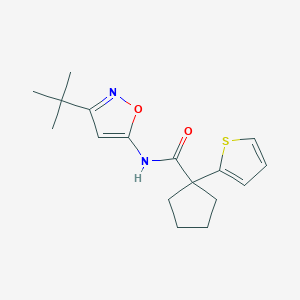
8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide, also known as Br-IPPD, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a derivative of the purine base and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide involves the inhibition of cAMP phosphodiesterase. This inhibition leads to an increase in cAMP levels, which can activate various signaling pathways. The activation of these pathways can have various therapeutic effects, including the relaxation of smooth muscles in the airways, the inhibition of tumor cell growth, and the modulation of immune responses.
Biochemical and Physiological Effects:
8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide has been found to have various biochemical and physiological effects. It has been shown to relax smooth muscles in the airways, which can improve breathing in patients with asthma and COPD. It has also been found to inhibit tumor cell growth, which can have potential applications in cancer treatment. Additionally, 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide has been shown to modulate immune responses, which can have potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide in lab experiments is its potential therapeutic applications. It has been found to have various biochemical and physiological effects, which can be studied in various disease models. However, one of the limitations of using 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide is its potential toxicity. It has been found to be toxic to some cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide. One direction is the further exploration of its potential therapeutic applications. It has been found to have potential applications in the treatment of various diseases, and further studies could lead to the development of new treatments. Another direction is the study of its mechanism of action. Although the inhibition of cAMP phosphodiesterase is known, the downstream signaling pathways are not fully understood. Further studies could lead to a better understanding of how 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide exerts its therapeutic effects. Finally, the development of new synthesis methods for 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide could lead to the production of new derivatives with improved therapeutic properties.
Conclusion:
In conclusion, 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been found to inhibit the activity of cAMP phosphodiesterase. This inhibition leads to an increase in cAMP levels, which can have various therapeutic effects. 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide has been studied for its potential use in the treatment of various diseases, including asthma, COPD, and cancer. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide can be achieved through a two-step process. The first step involves the reaction of 7-isopropyl-3-methylxanthine with bromine to form 8-bromo-7-isopropyl-3-methylxanthine. The second step involves the reaction of 8-bromo-7-isopropyl-3-methylxanthine with hydrobromic acid to produce 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide.
Aplicaciones Científicas De Investigación
8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide has been widely used in scientific research due to its potential therapeutic applications. It has been found to inhibit the activity of cAMP phosphodiesterase, which is responsible for the breakdown of cAMP. This inhibition leads to an increase in cAMP levels, which can have various therapeutic effects. 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide has been studied for its potential use in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cancer.
Propiedades
Número CAS |
1185120-01-7 |
|---|---|
Nombre del producto |
8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide |
Fórmula molecular |
C9H12Br2N4O2 |
Peso molecular |
368.029 |
Nombre IUPAC |
8-bromo-3-methyl-7-propan-2-ylpurine-2,6-dione;hydrobromide |
InChI |
InChI=1S/C9H11BrN4O2.BrH/c1-4(2)14-5-6(11-8(14)10)13(3)9(16)12-7(5)15;/h4H,1-3H3,(H,12,15,16);1H |
Clave InChI |
LJVFQKDPSZJUMF-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C.Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2938204.png)

![5-(tert-butyl)-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938207.png)


![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2938214.png)
![3-(4-chlorophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938217.png)

![1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one](/img/structure/B2938221.png)


![2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2938225.png)
![2-(Chloromethyl)-3-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2938226.png)
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2938227.png)